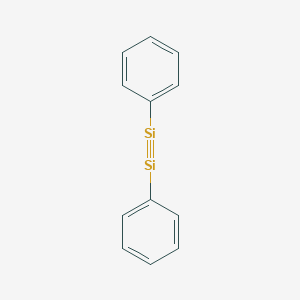
1,2-Diphenyldisilene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diphenyldisilane is an organosilicon compound with the molecular formula (C6H5)2SiH2. It is a colorless liquid that is sensitive to air and moisture. This compound is notable for its applications in organic synthesis and materials science due to its unique chemical properties .
准备方法
1,2-Diphenyldisilane can be synthesized through several methods:
Reaction of Phenylhydridosilane with Phenyl Bromide: This method involves the reaction of phenylhydridosilane with phenyl bromide, producing 1,2-diphenyldisilane and hydrogen bromide as a byproduct.
Catalytic Dehydrogenation: Dimethylphenylsilane can be catalytically dehydrogenated and condensed in the presence of platinum complexes to yield 1,2-diphenyldisilane.
化学反应分析
1,2-Diphenyldisilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common reagents and conditions used in these reactions include:
Catalysts: Rhodium complexes, platinum complexes, and N-heterocyclic carbenes.
Solvents: Tetrahydrofuran, toluene, and other organic solvents.
Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
科学研究应用
1,2-Diphenyldisilane has several scientific research applications:
作用机制
The mechanism of action of 1,2-diphenyldisilane involves its ability to donate hydride ions (H-) in reduction reactions. This hydride transfer is facilitated by the presence of catalysts, which activate the silicon-hydrogen bond, allowing the hydride to be transferred to the substrate . The molecular targets and pathways involved include carbonyl compounds, which are reduced to alcohols or amines.
相似化合物的比较
1,2-Diphenyldisilane can be compared with other similar compounds such as:
Diphenylsilane: This compound has a similar structure but contains only one silicon atom.
Tetramethyl-1,2-diphenyldisilane: This compound has additional methyl groups attached to the silicon atoms, which can influence its reactivity and applications.
1,2-Diphenyldisilane is unique due to its ability to form stable silicon-silicon bonds and its versatility in various chemical reactions.
生物活性
1,2-Diphenyldisilene is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the realm of antioxidant properties and interactions with various biological systems. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
This compound (Ph₂Si₂) is an organosilicon compound characterized by its unique disilene structure. It is known for its reactivity and ability to participate in various chemical transformations, which underpins its biological activity.
Antioxidant Activity
Mechanism of Action:
this compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that it can effectively reduce the production of reactive oxygen species (ROS) in vitro, which is crucial for protecting cells from oxidative stress.
Research Findings:
- A study demonstrated that diphenyldisilene could inhibit lipid peroxidation in human low-density lipoproteins (LDL) induced by copper ions (Cu²+), showcasing its potential in preventing atherogenesis .
- In another investigation, diphenyldisilene was shown to significantly reduce oxidative damage in mouse models exposed to methylmercury (MeHg), indicating its protective role against heavy metal-induced toxicity .
Biological Case Studies
Case Study 1: Antioxidant Efficacy
A study evaluated the effects of diphenyldisilene on lipid peroxidation levels in human serum. The results indicated a dose-dependent inhibition of lipid peroxidation when exposed to Cu²+, highlighting its potential as a therapeutic agent against oxidative damage .
| Concentration (µM) | Lipid Peroxidation Inhibition (%) |
|---|---|
| 0 | 0 |
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Case Study 2: Interaction with Heavy Metals
In a controlled experiment involving mice, administration of diphenyldisilene at a dose of 1 mg/kg resulted in a significant reduction of MeHg accumulation in tissues such as the liver and brain. This suggests that diphenyldisilene may facilitate the detoxification of heavy metals through its antioxidant properties .
Antimicrobial Activity
Recent studies have also explored the antimicrobial potential of diphenyldisilene. Research indicated that it exhibits synergistic effects when used in combination with antifungal agents like itraconazole. This interaction enhances the effectiveness of treatment against fungal infections .
| Combination Treatment | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Diphenyldisilene + Itraconazole | 0.125 - 1 µg/mL |
| Diphenyldisilene Alone | 4 - 32 µg/mL |
属性
分子式 |
C12H10Si2 |
|---|---|
分子量 |
210.38 g/mol |
IUPAC 名称 |
phenyl(phenylsilylidyne)silane |
InChI |
InChI=1S/C12H10Si2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H |
InChI 键 |
DRNYZIOIWKJYKU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si]#[Si]C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















